![molecular formula C13H10ClF3N2O2S B3158835 Ethyl 2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate CAS No. 860612-32-4](/img/structure/B3158835.png)
Ethyl 2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate is a chemical compound with a molecular weight of 267.632 .
Synthesis Analysis
The synthesis of compounds similar to Ethyl 2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate involves the use of 2-Methyl-3-(trifluoromethyl)aniline . This compound may be used in chemical synthesis and may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Molecular Structure Analysis
The molecular structure of Ethyl 2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate is complex, with a combination of different functional groups. The compound contains a thiazole ring, a carboxylate ester group, and a trifluoromethyl group attached to an aniline .Chemical Reactions Analysis
The trifluoromethyl group in the compound is of significant interest in the field of organic chemistry. Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .Safety and Hazards
The safety data sheet for 2-Methyl-3-(trifluoromethyl)aniline, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling the compound .
Future Directions
properties
IUPAC Name |
ethyl 2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2S/c1-2-21-11(20)10-6-22-12(19-10)18-7-3-4-9(14)8(5-7)13(15,16)17/h3-6H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJASHXMTOJHAII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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